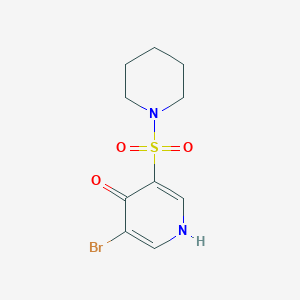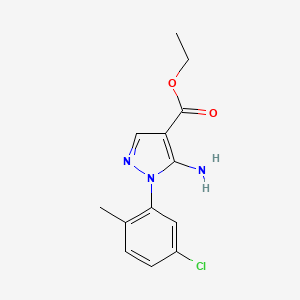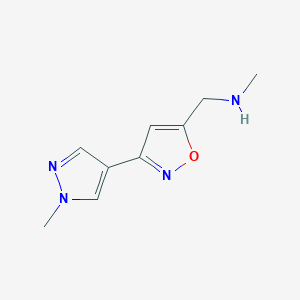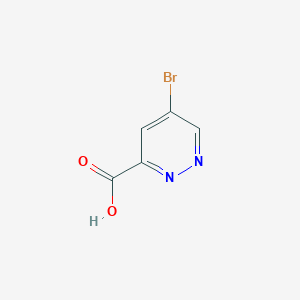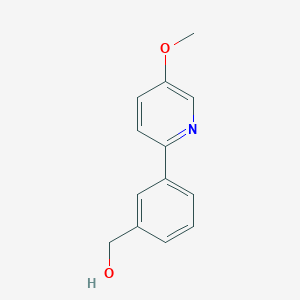![molecular formula C10H10O2S B11813744 Benzo[b]thiophene, 4,5-dimethoxy- CAS No. 103204-79-1](/img/structure/B11813744.png)
Benzo[b]thiophene, 4,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 4,5-dimethoxy- is a heterocyclic aromatic compound that contains both sulfur and oxygen atoms in its structure This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene, 4,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the electrophilic cyclization of 2-(2-methoxyphenylthio)acetic acid derivatives. This reaction is usually carried out in the presence of a strong acid, such as polyphosphoric acid, at elevated temperatures. The reaction proceeds through the formation of a reactive intermediate, which undergoes cyclization to form the desired benzothiophene ring system.
Industrial Production Methods
In an industrial setting, the production of Benzo[b]thiophene, 4,5-dimethoxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalytic systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene, 4,5-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophene derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Benzo[b]thiophene, 4,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of organic semiconductors, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer treatment, the compound may inhibit key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzothiophene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: The parent compound without methoxy groups.
Benzo[b]thiophene, 2-methoxy-: A similar compound with a single methoxy group at the 2 position.
Benzo[b]thiophene, 3,6-dimethoxy-: A compound with methoxy groups at the 3 and 6 positions.
Uniqueness
Benzo[b]thiophene, 4,5-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
103204-79-1 |
|---|---|
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
4,5-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3 |
Clé InChI |
ZCHGXTDHLWAFGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)SC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


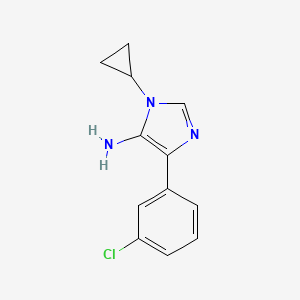
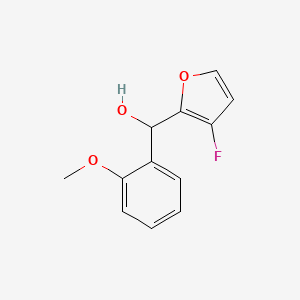

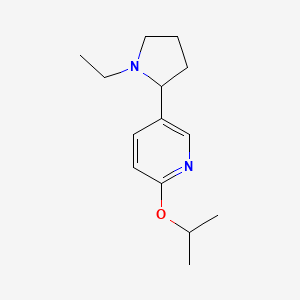
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)


